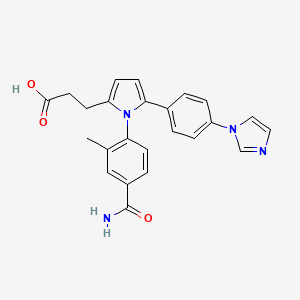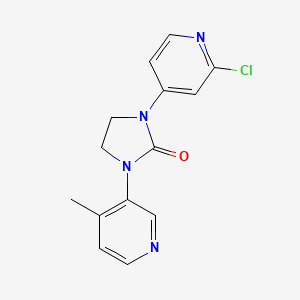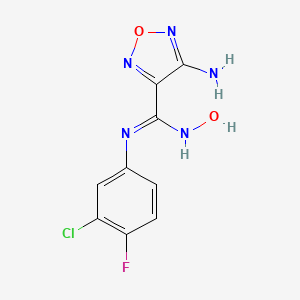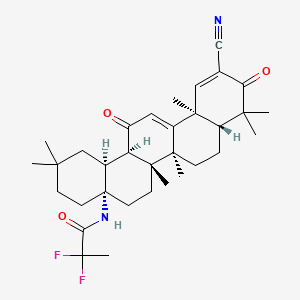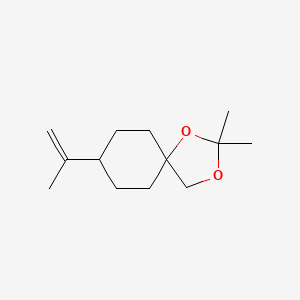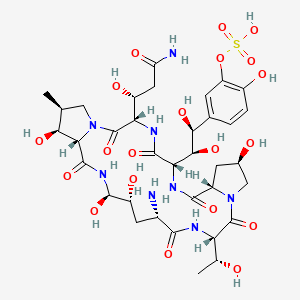
Pneumocandin M1
Vue d'ensemble
Description
Pneumocandins are antifungal lipohexapeptides of the echinocandin family . They noncompetitively inhibit 1,3-β-glucan synthase of the fungal cell wall and provide the precursor for the semisynthesis of caspofungin, which is widely used as first-line therapy for invasive fungal infections .
Synthesis Analysis
The biosynthetic steps leading to the formation of pneumocandin B0 and echinocandin B have been elucidated . This provides a framework and attractive model for further design of new antifungal therapeutics around natural variations in echinocandin structural diversities via genetic and chemical tools . The array of pneumocandin analogues generated by genetic manipulation has been updated, and advances in the enhancement of pneumocandin B0 production by random mutagenesis and fermentation optimization have been summarized .Molecular Structure Analysis
Pneumocandin M1 has a molecular formula of C35H52N8O20S . More detailed structural information can be obtained from resources like PubChem .Chemical Reactions Analysis
The biosynthetic pathway of pneumocandins and other echinocandins has been analyzed . The pneumocandin biosynthetic gene cluster includes two P450-type hemeprotein monooxygenase genes and four nonheme mononuclear iron oxygenase genes, which function to biosynthesize and create the unusual sequence of hydroxylated amino acids of the mature pneumocandin peptide .Physical And Chemical Properties Analysis
Pneumocandin M1 has a molecular weight of 936.9 g/mol . More detailed physical and chemical properties can be obtained from resources like PubChem .Applications De Recherche Scientifique
Antifungal Drugs
FR179642 is a crucial intermediate in the production of echinocandin-type antibiotics . Echinocandins, including caspofungin, micafungin, anidulafungin, and rezafungin, are new antifungal drugs that target the biosynthesis of β- (1,3)- d -glucan, an essential component of the fungal cell wall . Since β- (1,3)- d -glucan is absent in mammalian cells, echinocandins act selectively against fungal cells .
Enzymatic Deacylation
The deacylation of the N -acyl side chain is a crucial step for the development and manufacturing of echinocandin-type antibiotics . FR179642 is produced by enzymatic deacylation using specific acylase with high potency toward FR901379 .
Drug Manufacturing
FR179642 is an important intermediate in producing micafungin . Micafungin is a semisynthetic lipopeptide synthesized from FR179642 .
Biotechnological Applications
The production of FR179642 showcases the potential of harnessing the essentially untapped biodiversity from the hadal ecosystems for the discovery of functional molecules .
Marine Drugs
FR179642 is derived from Streptomyces sp. SY1965 isolated from a sediment collected from the Mariana Trench . It shows promising applications in the development of novel echinocandin-type therapeutics .
Fungal Infections Treatment
FR179642 is a key compound in the treatment of severe fungal infections caused by the Candida and Aspergilla species .
Mécanisme D'action
Target of Action
FR179642, also known as Pneumocandin M1 or FR-179642, is a key intermediate in the synthesis of the echinocandin antifungal Micafungin . Echinocandins are a class of antifungal drugs that inhibit the synthesis of 1,3-β-D-glucan in the fungal cell wall . Therefore, the primary target of FR179642 is the 1,3-β-D-glucan synthase, an enzyme critical for fungal cell wall synthesis.
Mode of Action
FR179642, as an echinocandin, interacts with its target, the 1,3-β-D-glucan synthase, by inhibiting its activity. This inhibition disrupts the synthesis of 1,3-β-D-glucan, a crucial component of the fungal cell wall. The disruption in the cell wall synthesis leads to osmotic instability and ultimately, the death of the fungal cell .
Biochemical Pathways
The primary biochemical pathway affected by FR179642 is the 1,3-β-D-glucan synthesis pathway in fungi. By inhibiting the 1,3-β-D-glucan synthase, FR179642 prevents the formation of 1,3-β-D-glucan, leading to a weakened fungal cell wall and increased susceptibility to osmotic pressure . This results in the lysis of the fungal cell, thereby exerting its antifungal effect.
Pharmacokinetics
Micafungin is known for its good water solubility, which contributes to its bioavailability
Orientations Futures
Propriétés
IUPAC Name |
[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-18-amino-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H52N8O20S/c1-11-9-43-25(26(11)50)33(57)41-31(55)19(48)7-15(36)29(53)38-22(12(2)44)34(58)42-10-14(45)6-16(42)30(54)40-24(32(56)39-23(35(43)59)18(47)8-21(37)49)28(52)27(51)13-3-4-17(46)20(5-13)63-64(60,61)62/h3-5,11-12,14-16,18-19,22-28,31,44-48,50-52,55H,6-10,36H2,1-2H3,(H2,37,49)(H,38,53)(H,39,56)(H,40,54)(H,41,57)(H,60,61,62)/t11-,12+,14+,15-,16-,18+,19+,22-,23-,24-,25-,26-,27-,28-,31+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYMOOBOFFUBHZ-CPYYHODSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2C(C1O)C(=O)NC(C(CC(C(=O)NC(C(=O)N3CC(CC3C(=O)NC(C(=O)NC(C2=O)C(CC(=O)N)O)C(C(C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)O)C(C)O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN2[C@@H]([C@H]1O)C(=O)N[C@@H]([C@@H](C[C@@H](C(=O)N[C@H](C(=O)N3C[C@@H](C[C@H]3C(=O)N[C@H](C(=O)N[C@H](C2=O)[C@@H](CC(=O)N)O)[C@@H]([C@H](C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)O)[C@@H](C)O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H52N8O20S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
936.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
168110-44-9 | |
| Record name | FR-179642 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168110449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FR-179642 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44677O2TDO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the significance of using macroporous resin in the extraction of FR179642?
A1: The research paper highlights the use of macroporous resin for the adsorption and desorption of FR179642 from the fermentation broth of Coleophoma sp. []. This method offers a significant advantage as it simplifies the extraction process and makes it suitable for industrial-scale production. Macroporous resins are known for their high binding capacity and selectivity, contributing to a more efficient purification process.
Q2: How does reverse-phase packing material contribute to obtaining high-purity FR179642?
A2: Following the initial extraction using macroporous resin, the crude extract of FR179642 undergoes further purification using reverse-phase packing material for chromatography []. This technique separates compounds based on their different affinities for the stationary phase (packing material) and the mobile phase (solvent). The specific interaction of FR179642 with the chosen reverse-phase packing material enables its effective separation from other compounds in the crude extract, resulting in a high-purity product.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(5-{[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B612221.png)
![3-(2-aminoethyl)-1-((1R,2S,5R)-2-isopropyl-5-methylcyclohexanecarbonyl)-5-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B612222.png)

![5-(6-(3-Methoxyoxetan-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B612226.png)


![(4R)-4-[(1S)-1-fluoroethyl]-3-[2-[[(1S)-1-[4-methyl-5-[2-(trifluoromethyl)pyridin-4-yl]pyridin-2-yl]ethyl]amino]pyrimidin-4-yl]-1,3-oxazolidin-2-one](/img/structure/B612231.png)
